+3 Da Mass Shift for Unambiguous MS Quantification
Guanosine-13C,15N2 O-Methyloxime (molecular formula C₁₀¹³CH₁₆N₄¹⁵N₂O₅, MW = 315.26 g mol⁻¹) exhibits a nominal mass shift of +3 Da relative to unlabeled Guanosine O‑Methyloxime (C₁₁H₁₆N₆O₅, MW = 312.28 g mol⁻¹) [1]. This mass difference is sufficient to separate the labeled and unlabeled species in quadrupole‑ or TOF‑based MS systems, enabling its use as an internal standard for quantifying guanosine O‑methyloxime in reaction mixtures or biological matrices without isotopic overlap .
| Evidence Dimension | Monoisotopic molecular weight (MS detection basis) |
|---|---|
| Target Compound Data | 315.26 g mol⁻¹ (C₁₀¹³CH₁₆N₄¹⁵N₂O₅) |
| Comparator Or Baseline | 312.28 g mol⁻¹ for unlabeled Guanosine O‑Methyloxime (C₁₁H₁₆N₆O₅, CAS 55652‑73‑8) |
| Quantified Difference | Δm ≈ +3 Da (approx. +0.95% mass difference) |
| Conditions | Calculated from vendor‑reported molecular formulas; MS suitability inferred from typical LC‑MS internal standard practice |
Why This Matters
The +3 Da shift avoids natural‑isotope‑abundance interference (the M+3 peak of the unlabeled molecule is ≤ 0.2%), making the labeled compound a practical internal standard for quantitative MS without requiring high‑resolution instruments—a key factor when selecting a stable‑isotope standard on a procurement budget .
- [1] Pharmaffiliates. Guanosine-13C,15N2 6-(O-Methyloxime). Product page. PA STI 046260. https://www.pharmaffiliates.com/en/197228-02-7-guanosine-13c-15n2-6-o-methyloxime-pasti046260.html View Source
